N-(3-chloro-4-methoxyphenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-26-17-5-4-12(8-14(17)19)20-18(23)15-9-16(11-2-3-11)22(21-15)13-6-7-27(24,25)10-13/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDVVHKVKHKMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Substituent Analysis of Pyrazole Derivatives
Key Observations :
- Electron Effects : The target compound’s 3-chloro-4-methoxyphenyl group balances electron-withdrawing (Cl) and donating (OCH₃) effects, unlike analogs with uniformly electron-deficient (e.g., 4-F in 3d) or neutral aryl groups .
- Sulfur-Containing Moieties: The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) enhances polarity and solubility relative to non-oxidized sulfur analogs (e.g., sulfanyl groups in ) .
Key Observations :
- The target compound likely shares a synthesis pathway with derivatives, utilizing EDCI/HOBt for carboxamide bond formation. However, the cyclopropyl and sulfone groups may require specialized precursors or longer reaction times .
Physicochemical Properties
Table 3: Physical Properties of Selected Analogs
Key Observations :
- The target compound’s melting point is unreported but expected to exceed 150°C due to its polar sulfone group and rigid cyclopropyl substituent, aligning with high-melting analogs like 3d .
- ¹H-NMR signals for aryl protons (δ 7.2–8.1) and sulfone-related protons (δ 2.5–3.5) are consistent across carboxamide derivatives .
Functional Group Comparisons
- Carboxamide vs. Carbamate : The target’s carboxamide group (CONH) facilitates hydrogen bonding, enhancing target binding affinity compared to carbamates (e.g., ), which are more hydrolytically stable but less polar .
- Sulfone vs. Thiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group improves water solubility and oxidative stability relative to non-oxidized thiophene rings (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
